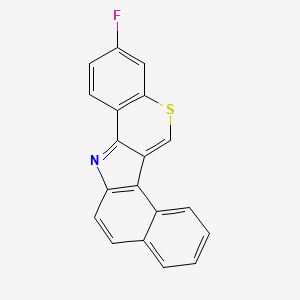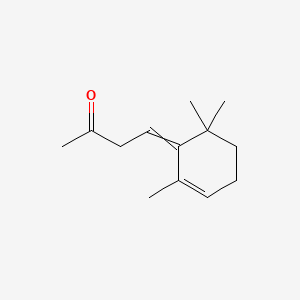
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one, also known as β-Ionone, is an organic compound with the molecular formula C₁₃H₂₀O. It is a significant component in the fragrance industry due to its pleasant violet-like aroma. This compound is also a crucial intermediate in the biosynthesis of various carotenoids, including vitamin A.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one typically involves the aldol condensation of citral and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the formation of an intermediate, which undergoes dehydration to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The reaction mixture is often subjected to distillation to separate the desired product from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of carotenoids and other complex organic molecules.
Biology: The compound is studied for its role in the biosynthesis of vitamin A and its derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in vision and skin health.
Industry: It is widely used in the fragrance industry due to its pleasant aroma and stability.
作用機序
The mechanism of action of 4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the biosynthesis of carotenoids and vitamin A.
Pathways Involved: The compound participates in the isoprenoid biosynthetic pathway, leading to the formation of various biologically active molecules.
類似化合物との比較
Similar Compounds
α-Ionone: Similar in structure but differs in the position of the double bond.
γ-Ionone: Another isomer with a different arrangement of the double bond.
Dihydro-β-Ionone: A reduced form of β-Ionone with a saturated ring structure.
Uniqueness
4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one is unique due to its specific double bond configuration, which imparts distinct chemical properties and biological activities compared to its isomers .
特性
CAS番号 |
56052-61-0 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-one |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,8H,5,7,9H2,1-4H3 |
InChIキー |
HZVJADMTSQUBTR-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC(C1=CCC(=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)

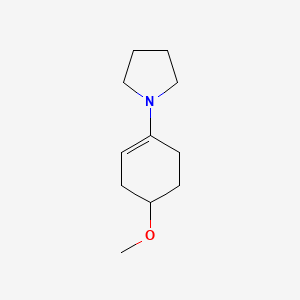
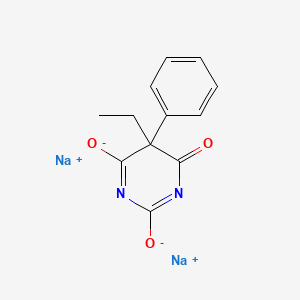
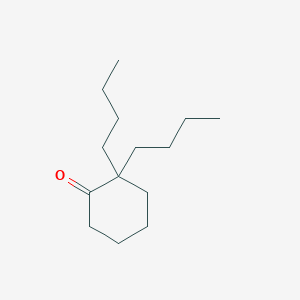
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
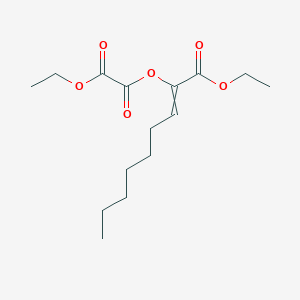
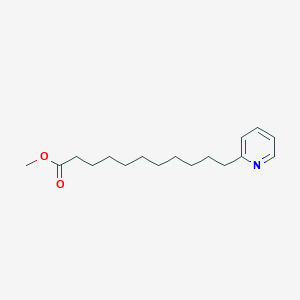
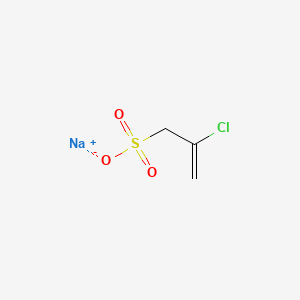
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
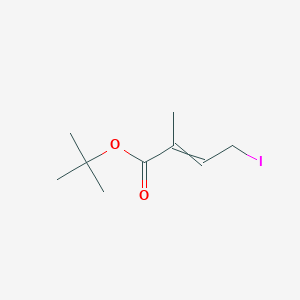
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)

